molecular formula C4H6NiO4 B7821874 Nickel acetate CAS No. 14998-37-9

Nickel acetate

Cat. No.: B7821874
CAS No.: 14998-37-9
M. Wt: 176.78 g/mol
InChI Key: AIYYMMQIMJOTBM-UHFFFAOYSA-L
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Description

Nickel Acetate, with the formula Ni(CH₃COO)₂, most commonly found in its mint-green tetrahydrate form (Ni(CH₃COO)₂·4H₂O), is an inorganic compound serving as a versatile precursor in advanced research and industrial processes . It is characterized as a green crystalline solid that is freely soluble in water . This compound is primarily valued for its ability to provide a controlled source of nickel ions in solution . In research and development, this compound is critical for several key applications. It is extensively used in electroplating baths to create decorative and protective coatings that enhance corrosion resistance and durability on metal surfaces . In the field of materials science, it acts as a catalyst in organic synthesis and various chemical reactions and is a key starting material for the synthesis of other nickel compounds and complex structures like polynuclear-nickel polyoxotungstate clusters, which are investigated for designing molecular magnets . Furthermore, it is employed as a sealing agent in the anodizing process of aluminum to create a protective layer resistant to wear and corrosion . The mechanism of action for this compound hinges on the release of Ni²⁺ ions in solution, which can participate in redox reactions, form coordination complexes, or undergo thermal decomposition. When heated, this compound tetrahydrate undergoes a complex multi-step decomposition process. Initial dehydration and hydrolysis occur below approximately 240°C, potentially forming basic this compound, with further decomposition leading to intermediates such as Ni₂O₃ and NiCO₃ before ultimately yielding nickel oxide (NiO) . This controlled transformation makes it a valuable precursor for synthesizing nickel oxide catalysts and ceramics . This product is intended For Research Use Only and is not for human or therapeutic use. It must be handled with care, as nickel salts can cause skin sensitization, are toxic upon ingestion or inhalation, and are known carcinogens . Appropriate personal protective equipment, including gloves and eye protection, should be worn, and work should be conducted in a well-ventilated area .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
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InChI Key

AIYYMMQIMJOTBM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NiO4
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DSSTOX Substance ID

DTXSID7020926
Record name Nickel(II) acetate
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Molecular Weight

176.78 g/mol
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Physical Description

Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, Green monoclinic crystals; [HSDB]
Record name NICKEL ACETATE
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Boiling Point

16.6 °C
Record name NICKEL ACETATE
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Solubility

INSOL IN ALCOHOL, 12.5 mol % in acetic acid @ 30 °C, 17.000 lb/100 lb water at 68 °F
Record name NICKEL ACETATE
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Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.798, Density: 1.74 g/cu m /Nickel acetate tetrahydrate/
Record name NICKEL ACETATE
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Color/Form

GREEN PRISMS, Green monoclinic crystals

CAS No.

373-02-4, 14998-37-9
Record name NICKEL ACETATE
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Preparation Methods

Nickel acetate can be synthesized through several methods:

    Reaction with Acetic Acid: One common method involves treating nickel or nickel(II) carbonate with acetic acid[ \text{NiCO}_3 + 2\text{CH}_3\text{CO}_2\text{H} + 3\text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ]

    Reaction with Nickel Nitrate and Sodium Acetate: Another method involves the reaction between nickel nitrate and sodium acetate.

Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Thermal Decomposition

Nickel acetate tetrahydrate undergoes stepwise decomposition upon heating:

Temperature Range Process Products Gas Phase Byproducts
160–250°CDehydrationAnhydrous Ni(CH₃COO)₂H₂O
310–330°CMelting and hydrolysisNiCO₃, CH₃COOHCH₃COCH₃
365–400°CCarbonate decompositionNiO, Ni⁰CO₂, CO, CH₄, (CH₃)₂CH=CH₂
  • Dehydration occurs in vacuo or via acetic anhydride treatment .

  • At 310°C, the anhydrous form melts, releasing acetone (CH₃COCH₃) through acetate ligand condensation .

  • Final decomposition above 365°C yields a NiO/Ni⁰ mixture, with CO and hydrocarbons formed via secondary reactions .

Aqueous Reactivity

This compound exhibits distinct behavior in aqueous solutions:

  • Hydrolysis :

    Ni(CH3COO)2+2H2ONi(OH)2+2CH3COOH\text{Ni(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} \rightleftharpoons \text{Ni(OH)}_2 + 2\text{CH}_3\text{COOH}

    Hydrolysis is pH-dependent, precipitating green Ni(OH)₂ in basic conditions .

  • Coordination with ammonia :

    Ni(OH)2+6NH3[Ni(NH3)6]2++2OH\text{Ni(OH)}_2 + 6\text{NH}_3 \rightarrow [\text{Ni(NH}_3\text{)}_6]^{2+} + 2\text{OH}^-

    Forms a soluble blue hexaammine complex .

  • Reaction with sodium hydroxide :

    Ni2++2OHNi(OH)2\text{Ni}^{2+} + 2\text{OH}^- \rightarrow \text{Ni(OH)}_2 \downarrow

    The hydroxide precipitate is insoluble in excess NaOH .

Handling and Stability

  • Stability : Hygroscopic; store in sealed containers under inert atmospheres .

  • Decomposition Hazards : Releases toxic gases (CO, CH₄) and carcinogenic nickel oxides above 300°C .

  • Safety : Confirmed human carcinogen; causes dermatitis and respiratory issues .

Scientific Research Applications

Chemical and Industrial Applications

Nickel acetate is primarily utilized in the following areas:

  • Catalysis : this compound serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes. Its ability to facilitate reactions makes it valuable in the production of fine chemicals and pharmaceuticals .
  • Textile Industry : It is used as a dye fixative, enhancing the color retention of textiles. This compound improves the binding of dyes to fibers, resulting in vibrant and long-lasting colors .
  • Electroplating : In electroplating processes, this compound acts as a source of nickel ions. It is employed to deposit nickel coatings on various substrates, providing corrosion resistance and enhancing surface properties .
  • Surface Treatment : Recent advancements have explored this compound's role in laser processing techniques to enhance the mechanical properties of materials. The aqueous solution of this compound significantly improves the absorption of laser energy, leading to better surface modifications .

Health and Environmental Research

This compound has been studied for its biological effects, especially regarding toxicity and protective mechanisms:

  • Toxicity Studies : Research indicates that this compound can induce toxic effects in biological systems. For instance, studies have shown that it can lead to nephropathy and hyperglycemia in animal models .
  • Protective Effects : Interestingly, zinc pretreatment has been found to mitigate some toxic effects of nickel exposure, suggesting potential protective strategies against nickel toxicity .

Several case studies illustrate the practical applications of this compound:

  • Electroplating Case Study : In a manufacturing setting, this compound was used as a primary source for electroplating baths. The resulting coatings demonstrated significant improvements in corrosion resistance compared to those using other nickel salts .
  • Laser Processing Study : A recent study applied laser processing techniques using a 15% wt aqueous solution of this compound. The results showed enhanced surface hardness and wear resistance in treated materials, indicating its potential for industrial applications in surface engineering .

Mechanism of Action

The mechanism by which nickel acetate exerts its effects depends on the specific application. In catalysis, for example, this compound acts as a source of nickel ions, which can facilitate various chemical reactions. The molecular targets and pathways involved vary depending on the reaction and the specific conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of nickel acetate with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Formula Key Properties Applications Performance vs. This compound
Nickel Nitrate Ni(NO₃)₂·6H₂O High solubility in water; strong oxidizing agent Catalysis (e.g., acetylation of 2-naphthol) Superior catalytic activity in acetylation (90% conversion vs. <50% for acetate)
Nickel Sulfate NiSO₄·6H₂O High solubility; forms stable hydrates Electroplating, battery electrodes, cell transformation studies Less effective in catalysis but preferred in electrochemical systems due to stability
Nickel Chloride NiCl₂·6H₂O Hygroscopic; forms acidic solutions Electroplating, ceramics, catalysis Inferior in dyeing due to lower ligand stability; comparable toxicity
Cobalt Acetate Co(CH₃COO)₂·4H₂O Pink crystals; paramagnetic Supercapacitors (mixed with Ni(OH)₂), catalysis Co-Ni(OH)₂ composites show higher capacitance (1,200 F/g vs. 800 F/g for pure Ni(OH)₂)
Lead Acetate Pb(CH₃COO)₂·3H₂O Sweet taste (toxic); forms soluble complexes Cell transformation studies, pigments More potent promoter of carcinogenic transformation in vitro
Sodium Acetate CH₃COONa Non-toxic; pH buffering capacity Chelation (removes heavy metals), food preservative Effective in chelating Ni²⁺ (79.67% removal efficiency)

Key Research Findings

Catalytic Performance: Nickel nitrate outperforms this compound in acetylation reactions due to its higher Lewis acidity, achieving 90% conversion of 2-naphthol to 2-naphthyl acetate . this compound, however, is preferred in electroplating and hydrogen storage due to its ability to form stable nickel nanoparticles .

Electrochemical Applications: Nickel hydroxide (derived from this compound) exhibits a specific capacitance of 800 F/g, which increases to 1,200 F/g when combined with cobalt acetate in supercapacitors . Nickel-doped carbon nanofibers (synthesized from this compound) show a 50% improvement in hydrogen adsorption compared to undoped materials .

Toxicity and Environmental Impact: this compound and sulfate demonstrate comparable carcinogenicity, but acetate’s lower solubility reduces acute toxicity compared to nitrate . Sodium acetate effectively chelates nickel ions (79.67% removal) from contaminated systems, offering an eco-friendly remediation strategy .

Biological Activity

Nickel acetate, a greenish crystalline inorganic compound with the formula C4H6NiO4\text{C}_4\text{H}_6\text{NiO}_4, has garnered attention for its biological activity, particularly in the context of toxicity, carcinogenicity, and potential therapeutic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological implications of this compound.

This compound is primarily used in textile dyeing and as a catalyst in organic synthesis. It can produce toxic gases upon heating, necessitating careful handling in laboratory and industrial settings .

Toxicological Effects

1. Carcinogenic Potential
Nickel compounds, including this compound, have been implicated in carcinogenic processes. Studies indicate that nickel can induce DNA damage through mechanisms involving reactive oxygen species (ROS) generation. In vitro studies have shown that nickel exposure leads to significant DNA damage in various human cell lines, including hepatocellular carcinoma (HepG2) and colon cancer cells (RKO) .

2. Mechanisms of Action
Research highlights several mechanisms through which this compound exerts its biological effects:

  • DNA Damage : this compound can bind directly to DNA and stimulate ROS production, leading to oxidative stress and subsequent cellular damage. For example, a comet assay demonstrated increased DNA damage in RKO cells treated with this compound .
  • Antioxidant System Disruption : Prolonged exposure to nickel compounds has been shown to inhibit antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), resulting in heightened oxidative stress .

3. Reproductive and Developmental Toxicity
this compound has been identified as a reproductive hazard. In animal studies, exposure to nickel compounds has resulted in adverse reproductive outcomes, indicating potential risks associated with environmental exposure .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has demonstrated activity against various pathogens, suggesting potential applications in antibacterial formulations. For instance, nickel-doped nanoparticles have shown significant antibacterial effects against opportunistic skin pathogens .

Case Studies

Case Study 1: In Vitro Analysis of Cytotoxicity
In a study investigating the cytotoxic effects of this compound on HepG2 cells, researchers found that higher concentrations led to decreased cell viability and increased ROS accumulation. The results were quantified using MTT assays, revealing a dose-dependent relationship between nickel concentration and cytotoxicity .

Concentration (µg/mL)Cell Viability (%)
0100
2585
5070
10045

Case Study 2: Long-term Exposure Effects
A long-term study on mice exposed to low levels of this compound (5 mg Ni/L) revealed no significant toxic effects over their lifespan. This finding suggests that while acute exposure may pose risks, chronic low-level exposure might be tolerated without immediate adverse effects .

Q & A

Q. What are the key safety considerations when handling nickel acetate in laboratory settings?

this compound requires strict safety protocols due to its classification as a suspected carcinogen (NTP) and harmful inhalation/ingestion risks . Researchers must use fume hoods for powder handling, wear nitrile gloves (≥8 mil thickness), and implement closed-system transfers. Waste disposal must follow EPA guidelines for nickel compounds (40 CFR 261.24) with pH adjustment to precipitate nickel hydroxide prior to filtration . Regular monitoring of workplace air concentrations below 0.1 mg/m³ (OSHA PEL for soluble nickel compounds) is essential .

Q. How does the crystal structure of this compound tetrahydrate influence its reactivity in aqueous solutions?

The monoclinic crystal structure (space group C2/c) features octahedral Ni²⁺ centers coordinated by four water molecules and two acetate ligands in trans configuration . This arrangement creates labile axial water sites that readily participate in ligand exchange reactions. In aqueous solutions (pH < 3), the complex dissociates sequentially: first losing crystalline water (50–110°C), then acetate ligands (200–300°C), forming reactive nickel hydroxide intermediates crucial for precipitation syntheses .

Q. What methods are recommended for accurately measuring the density of this compound tetrahydrate solutions?

Use pycnometry at 20°C with temperature control (±0.1°C). For 1.74 g/cm³ solid density, calibrate instruments with sucrose solutions. For liquid solutions, gravimetric analysis after vacuum degassing avoids air bubble errors. Density tables correlate concentration with refractive index (e.g., 1.482 RI at 10% w/v) for rapid in-process verification .

Q. What are the solubility characteristics of this compound in polar solvents, and how do they impact experimental design?

this compound exhibits high solubility in water (182 g/L at 20°C) and ethanol (67 g/L) but low solubility in acetone (<5 g/L). For homogeneous catalysis, use DMF or NMP (solubility >200 g/L) to prevent ligand dissociation. Precipitation thresholds vary: adding >40% v/v ethanol to aqueous solutions initiates crystallization, critical for nanoparticle synthesis .

Advanced Research Questions

Q. How can researchers optimize electrodeposition parameters for nickel nanowire synthesis using this compound?

Optimal nanowire growth requires 50 A/m² current density in dimethylformamide solutions containing 0.1M this compound and 0.05M ammonium acetate at 313K . The NH₄⁺ ions increase solution conductivity while suppressing hydrogen evolution through pH buffering (maintaining pH 4.5–5.5). Pulse plating (ton: 0.1s, toff: 0.9s) improves pore filling efficiency in alumina templates compared to DC deposition, achieving aspect ratios >300:1 . Post-deposition annealing at 250°C under H₂/N₂ atmosphere enhances crystallinity without oxide formation.

Q. What spectroscopic techniques are most effective in characterizing this compound-based precursors in metal-organic decomposition inks?

FTIR analysis (400–4000 cm⁻¹) identifies acetate coordination modes: asymmetric νas(COO⁻) at 1560 cm⁻¹ and symmetric νs(COO⁻) at 1415 cm⁻¹. XPS confirms Ni²⁺ oxidation state (Ni 2p3/2 binding energy at 855.6 eV). For solvent interactions, Raman spectroscopy detects solvent–acetate hydrogen bonding shifts (e.g., ethanolamine coordination at 1020 cm⁻¹) .

Q. What mechanistic insights have been gained from kinetic studies of this compound-catalyzed coupling reactions?

Hammett studies (ρ = +1.2) suggest a rate-determining oxidative addition step for aryl chlorides. Kinetic isotope effects (kH/kD = 2.1) confirm C–S bond formation via radical intermediates. In situ EXAFS reveals a Ni(0)–Ni(II) catalytic cycle with acetate ligands stabilizing the Ni(II) intermediate .

Q. How do thermal decomposition profiles (TG-DTA) inform calcination protocols for oxide nanomaterials?

TG-DTA shows four mass loss steps: dehydration (50–150°C), acetate ligand decomposition (150–350°C), NiO nucleation (350–450°C), and crystallite growth (>450°C). For mesoporous NiO, slow heating (2°C/min) under argon yields 15 nm crystallites with 180 m²/g surface area. Rapid calcination (>10°C/min) creates defects, reducing catalytic activity .

Q. What experimental approaches resolve contradictions in carcinogenicity data for this compound across in vivo models?

Transplacental exposure studies show dose-dependent tumorigenicity in rats (≥25 mg/kg) but not mice. Use isotope tracing (⁶³Ni) to differentiate systemic vs. localized effects. Conflicting data may arise from solubility differences: nanoparticulate NiO (from acetate decomposition) shows higher lung toxicity than ionic Ni²⁺ .

Q. How does laser processing in this compound solutions modify surface properties of metallic substrates?

Pulsed Nd:YAG laser (1064 nm, 10 J/cm²) induces rapid heating (>10⁶ K/s), creating hierarchical micro/nanostructures. This compound decomposes to NiO, forming a 2–5 µm oxide layer with 30% hardness increase. Cross-jet air cooling (5 m/s) prevents thermal cracking, critical for aerospace alloys .

Data Contradiction Analysis

  • Electrodeposition Efficiency in Amide Solvents : While ammonium acetate enhances deposition rates in DMF , conflicting reports note NH₄⁺ competes with Ni²⁺ adsorption at high concentrations (>0.1M). Resolve by optimizing molar ratios (Ni:NH₄⁺ = 2:1) and using impedance spectroscopy to monitor charge transfer resistance .
  • Sealing of Anodized Aluminum : this compound (5 g/L) at 90°C achieves ISO 3210-compliant sealing, but some studies report inferior corrosion resistance vs. boiling water. This discrepancy arises from dye interactions: nickel sealing suits organic dyes (e.g., Alizarin Red), while inorganic dyes require cobalt acetate additives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Nickel acetate
Reactant of Route 2
Nickel acetate

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